molecular formula C25H24N4O6S B2581529 4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-50-3

4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2581529
CAS RN: 533872-50-3
M. Wt: 508.55
InChI Key: AZBVLDLNGXITPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C25H24N4O6S and its molecular weight is 508.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds containing 1,3,4-oxadiazole structures, such as those explored by Karanth et al. (2019), have been synthesized and characterized through spectral studies and crystallography, underscoring their potential in materials science and chemistry for elucidating molecular interactions and structural properties Karanth et al., 2019.

Anticancer Activity

Another significant application of 1,3,4-oxadiazole derivatives is in the field of oncology, where compounds have been designed and synthesized for evaluating their anticancer activities. For instance, Ravinaik et al. (2021) demonstrated that certain 1,3,4-oxadiazole derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential use of these compounds in developing new anticancer therapies Ravinaik et al., 2021.

Enzyme Inhibition

The study by Ulus et al. (2016) on acridine-acetazolamide conjugates, including 1,3,4-thiadiazol-2-yl structures, investigated their inhibition effects on human carbonic anhydrase isoforms. This highlights the role of such compounds in medicinal chemistry, particularly in designing enzyme inhibitors that could be leveraged for treating various diseases Ulus et al., 2016.

Corrosion Inhibition

In the field of materials science, 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition properties, indicating their potential in protecting metals from corrosion. This application is crucial for extending the lifespan of metals in industrial settings Ammal et al., 2018.

Molecular Docking and Theoretical Studies

Schiff bases derived from sulfa drugs and incorporating 1,3,4-oxadiazole units have been synthesized and characterized, with their enzyme inhibition properties evaluated through both experimental and computational methods. This demonstrates the compound's relevance in drug design and discovery, particularly in identifying and optimizing enzyme inhibitors Alyar et al., 2019.

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6S/c1-29(16-17-7-5-4-6-8-17)36(31,32)20-12-9-18(10-13-20)23(30)26-25-28-27-24(35-25)21-14-11-19(33-2)15-22(21)34-3/h4-15H,16H2,1-3H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBVLDLNGXITPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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